molecular formula C21H31NO11 B12854657 Gal(b1-4)GalNAc(a)-O-Bn

Gal(b1-4)GalNAc(a)-O-Bn

カタログ番号: B12854657
分子量: 473.5 g/mol
InChIキー: SYUTXOZIXYNPMH-AEFJUSFESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gal(β1-4)GalNAc(α)-O-Bn is a synthetic disaccharide derivative consisting of galactose (Gal) β1-4-linked to N-acetylgalactosamine (GalNAc), which is α-linked to a benzyl (Bn) group via an oxygen atom. This compound serves as a critical substrate in glycobiology research, particularly for studying O-glycosylation enzymes such as β1,4-galactosyltransferases (β1,4-GalT) . Its structure mimics natural O-glycan core structures but lacks sialylation or fucosylation modifications, making it a versatile tool for probing glycosyltransferase specificity and glycan-protein interactions .

In biological systems, Gal(β1-4)GalNAc-containing glycans are implicated in cell-cell recognition, immune responses, and cancer progression. For example, elevated levels of related glycans, such as Galβ1-4GlcNAc (LacNAc), are associated with tumor metastasis and serve as biomarkers in cancers like hepatocellular carcinoma .

特性

分子式

C21H31NO11

分子量

473.5 g/mol

IUPAC名

N-[(2S,3R,4R,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19+,20+,21+/m1/s1

InChIキー

SYUTXOZIXYNPMH-AEFJUSFESA-N

異性体SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

正規SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-4)GalNAc(a)-O-Bn typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. One common method involves the use of UDP-galactose as the donor substrate and N-acetylglucosamine (GlcNAc) as the acceptor substrate, with the reaction catalyzed by beta-1,4-galactosyltransferase .

Industrial Production Methods

Industrial production of Gal(b1-4)GalNAc(a)-O-Bn can be achieved through large-scale enzymatic synthesis. This involves the use of recombinant glycosyltransferases expressed in microbial systems, such as Escherichia coli or yeast, to catalyze the glycosylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentrations .

化学反応の分析

Types of Reactions

Gal(b1-4)GalNAc(a)-O-Bn can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate can yield aldehyde or carboxylic acid derivatives, while reduction with sodium borohydride can produce alcohol derivatives .

科学的研究の応用

Gal(b1-4)GalNAc(a)-O-Bn has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of Gal(b1-4)GalNAc(a)-O-Bn involves its interaction with specific glycosyltransferases and glycosidases. These enzymes recognize the glycosidic bonds and catalyze the addition or removal of sugar units. The compound can also bind to lectins, which are proteins that specifically recognize and bind to carbohydrate structures, thereby influencing cellular signaling pathways and immune responses .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological roles of Gal(β1-4)GalNAc(α)-O-Bn and related glycans:

Compound Structure Key Features Biological Role/Applications References
Gal(β1-4)GalNAc(α)-O-Bn Galβ1-4GalNAcα-O-Bn Synthetic disaccharide with benzyl group; minimal core structure. Substrate for β1,4-GalT assays; used to study O-glycan biosynthesis and viral receptor specificity (e.g., influenza A binding) .
Core 1 O-glycan (Galβ1-3GalNAc) Galβ1-3GalNAcα-Ser/Thr Natural O-glycan core with β1-3 linkage. Minimal scaffold for sialylation/fucosylation; no inhibitory effect on influenza A virus (IC₅₀ >20 mM) .
3-Sialyl-Galβ1-4GalNAc Neu5Acα2-3Galβ1-4GalNAc Sialylated derivative of Galβ1-4GalNAc. Potent inhibitor of influenza H1N1 (IC₅₀ = 1.77 mM); critical for viral hemagglutinin binding .
Galβ1-4GlcNAcβ-O-Bn Galβ1-4GlcNAcβ-O-Bn Disaccharide with GlcNAc instead of GalNAc. Associated with cancer biomarkers (e.g., Galβ1-4GlcNAc in hepatocellular carcinoma); recognized by lectins like ECA and DSA .
GD2 ganglioside GalNAcβ1-4[Neu5Acα2-8Neu5Acα2-3]Galβ1-4Glcβ1-Cer Complex glycosphingolipid with ceramide and sialic acids. Tumor-associated antigen in neuroblastoma and melanoma; target for immunotherapy .
GalNAcβ1-3Galα1-4Galβ1-4Glc GalNAcβ1-3Galα1-4Galβ1-4Glcβ-pNP (Type 2 blood group antigen precursor) Trisaccharide with α1-4 linkage and p-nitrophenyl group. Involved in blood group antigen synthesis; used in glycan microarrays for antibody profiling .

Enzymatic Specificity

  • β1,4-Galactosyltransferase (β1,4-GalT) : Gal(β1-4)GalNAc(α)-O-Bn is a preferred acceptor for β1,4-GalT, which transfers galactose to terminal GlcNAc or GalNAc residues . In contrast, β1,3-galactosyltransferase (β1,3-GalT) selectively acts on core 1 O-glycans (Galβ1-3GalNAc) .
  • Sialyltransferases : Sialylation of Galβ1-4GalNAc (to form 3-sialyl-Galβ1-4GalNAc) enhances its binding affinity to influenza hemagglutinin by 10-fold compared to the unsialylated form .

Key Research Findings

  • Influenza Inhibition: Sialylated Galβ1-4GalNAc derivatives (e.g., 3-sialyl-Galβ1-4GalNAc) exhibit stronger inhibition of H1N1 (IC₅₀ = 1.77 mM) than monosialylated forms, underscoring the importance of sialic acid positioning .
  • Enzyme Competition : β1,4-GalNAcT and β1,4-GalT compete for the same oligosaccharide acceptors, with protein context influencing preferential GalNAc vs. Gal addition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。